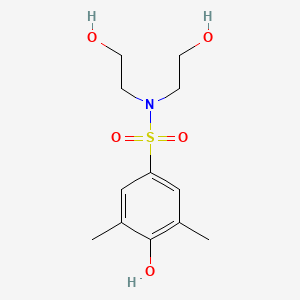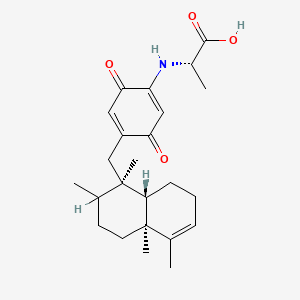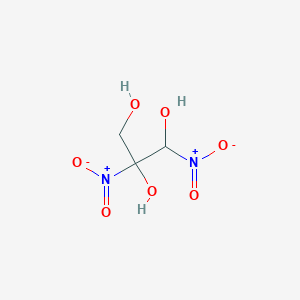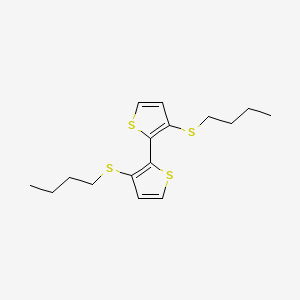![molecular formula C22H18N4 B14274770 4,4'-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile CAS No. 179176-43-3](/img/structure/B14274770.png)
4,4'-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile is an organic compound with the molecular formula C({22})H({18})N(_{4}) It is known for its distinctive structure, which includes a dimethylamino group attached to a phenyl ring, linked via an azanediyl bridge to two benzonitrile groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-(dimethylamino)aniline and 4-cyanobenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic conditions to yield the final product.
The reaction conditions often involve refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of 4,4’-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitrile groups, converting them into primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like bromine or nitric acid can facilitate electrophilic substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.
科学研究应用
Chemistry
In chemistry, 4,4’-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile is used as a building block for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to bind to specific proteins or nucleic acids, making it a useful tool in biochemical assays.
Medicine
In medicine, derivatives of 4,4’-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile are investigated for their pharmacological properties. These derivatives may exhibit activity against certain diseases, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to form stable, colored complexes makes it valuable in the manufacture of various colorants.
作用机制
The mechanism of action of 4,4’-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzonitrile groups can engage in π-π stacking with aromatic residues in proteins or nucleic acids. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4,4’-{[4-(Methylamino)phenyl]azanediyl}dibenzonitrile
- 4,4’-{[4-(Ethylamino)phenyl]azanediyl}dibenzonitrile
- 4,4’-{[4-(Dimethylamino)phenyl]imino}dibenzonitrile
Uniqueness
Compared to similar compounds, 4,4’-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile is unique due to the presence of the dimethylamino group, which enhances its electron-donating ability and reactivity. This makes it particularly useful in applications requiring strong nucleophiles or electron-rich intermediates.
属性
CAS 编号 |
179176-43-3 |
|---|---|
分子式 |
C22H18N4 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
4-(4-cyano-N-[4-(dimethylamino)phenyl]anilino)benzonitrile |
InChI |
InChI=1S/C22H18N4/c1-25(2)19-11-13-22(14-12-19)26(20-7-3-17(15-23)4-8-20)21-9-5-18(16-24)6-10-21/h3-14H,1-2H3 |
InChI 键 |
RJEPHFYDFFVTHV-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)
![2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate)](/img/structure/B14274736.png)
![1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene](/img/structure/B14274738.png)


![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)





